(R)-Pyrrolidin-3-ylmethanol acetate
Description
Properties
IUPAC Name |
acetic acid;[(3R)-pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2H4O2/c7-4-5-1-2-6-3-5;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4)/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKLTMDSPSILTK-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CNC[C@@H]1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Strategic Applications of R Pyrrolidin 3 Ylmethanol Acetate and Its Derivatives in Advanced Organic Synthesis
Role as a Chiral Building Block in Pharmaceutical Intermediates
The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active natural and synthetic compounds. mdpi.com (R)-Pyrrolidin-3-ylmethanol, the parent alcohol of the acetate (B1210297) form, is recognized for its role in organic synthesis and as a pharmaceutical intermediate. protheragen-ing.compharmaffiliates.combldpharm.com The chirality of this building block is crucial for the stereoselective synthesis of highly functionalized pyrrolidines that are of significant interest to the pharmaceutical industry. acs.org
Nitrogen-containing heterocycles are fundamental to the development of novel drugs, exhibiting a wide range of biological activities, including antiviral and anticancer properties. kit.edunih.govnih.gov The pyrrolidine scaffold, a key nitrogen-containing heterocycle itself, is a core component of numerous pharmaceuticals. mdpi.com Pyrrole, a related five-membered nitrogen-containing ring, is an integral part of many natural compounds and serves as a basis for synthesizing antiviral agents. nih.gov
The synthesis of complex nitrogen-containing heterocycles often involves the strategic use of chiral building blocks like (R)-pyrrolidin-3-ylmethanol to introduce specific stereochemistry. This is critical as the biological activity of many drugs is dependent on their three-dimensional structure. For instance, methods for the stereoselective synthesis of pyrrolidine-containing drugs and their precursors are broadly categorized into two groups: those starting with a pre-existing pyrrolidine ring and those involving the cyclization of acyclic precursors to form the pyrrolidine ring. mdpi.com
The development of new synthetic methodologies, such as enzyme-catalyzed intramolecular C(sp³)–H amination, has enabled the construction of chiral pyrrolidines from simple azide (B81097) precursors, further highlighting the importance of this structural motif. acs.org
Table 1: Examples of (R)-Pyrrolidin-3-ylmethanol in the Synthesis of Bioactive Heterocycles
| Target Heterocycle Class | Synthetic Strategy | Relevance of (R)-Pyrrolidin-3-ylmethanol |
| Substituted Pyrrolidines | Asymmetric C-H functionalization | Provides a chiral scaffold for further elaboration. acs.org |
| Fused Pyrrolidine Systems | Intramolecular cyclization reactions | Acts as a chiral precursor to control stereochemistry. mdpi.comacs.org |
| Pyrrolidine-based Drugs | Multi-step synthesis | Serves as a key starting material or intermediate. mdpi.com |
(R)-Pyrrolidin-3-ylmethanol acetate serves as a precursor for more complex chiral scaffolds. The inherent stereocenter and the modifiable functional groups (the secondary amine and the acetate) allow for the construction of diverse and intricate molecular architectures. pharmaffiliates.comacs.orgrsc.org The development of chiral hybrid materials has been achieved using pyrrolidine building units to perform asymmetric reactions with high stereocontrol. nih.gov
The transformation of (R)-pyrrolidin-3-ylmethanol derivatives into other ring systems, such as piperidines, through reactions induced by reagents like DAST (diethylaminosulfur trifluoride), showcases the versatility of this scaffold. rsc.orgnih.gov This ability to undergo ring expansion or other structural rearrangements provides access to a wider range of chiral building blocks. Furthermore, the synthesis of chiral binaphthol derivatives incorporating alkynylplatinum(II) terpyridine moieties demonstrates the creation of dynamic chiral scaffolds. nih.gov
Derivatization and Functionalization for Expanded Chemical Space
The ability to modify the (R)-pyrrolidin-3-ylmethanol acetate structure at its key functional points is crucial for expanding its utility and accessing a broader range of chemical entities.
The secondary nitrogen atom of the pyrrolidine ring is a primary site for functionalization. acs.orgrsc.orgnih.gov This nitrogen can be readily alkylated, acylated, or incorporated into more complex structures. For example, N-protection with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is a common strategy in multi-step syntheses to control the reactivity of the nitrogen. rsc.orgnih.gov
Redox-neutral α-functionalization of pyrrolidines allows for the introduction of aryl groups at the position adjacent to the nitrogen, creating α-aryl-substituted pyrrolidines, which are found in many natural alkaloids. rsc.org The development of methods to efficiently remove N-aryl moieties from these products further enhances their synthetic utility. rsc.org The synthesis of chiral hybrid materials often involves reactions at the pyrrolidine nitrogen to attach the scaffold to a solid support or to introduce new functional groups. nih.gov
The hydroxymethyl group (or its acetate derivative) at the 3-position of the pyrrolidine ring is another key site for modification. nih.gov This group can be transformed into a variety of other functionalities. For instance, the hydroxyl group can be converted to a better leaving group, such as a mesylate, to facilitate nucleophilic substitution reactions. mdpi.com
In the synthesis of chiral hybrid materials, the hydroxyl group of a (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol derivative was reacted with 3-(triethoxysilyl)propylisocyanate to introduce a silyl (B83357) group for subsequent grafting onto a solid support. nih.gov Additionally, the reduction of an ester group to a hydroxymethyl group is a common transformation in the synthesis of pyrrolidine-based structures. nih.gov
Utility in Catalyst and Ligand Development for Asymmetric Catalysis
The chiral nature of (R)-pyrrolidin-3-ylmethanol and its derivatives makes them excellent candidates for the development of chiral ligands and organocatalysts for asymmetric synthesis. mdpi.com Chiral pyrrolidine-based organocatalysts are highly effective in promoting a variety of enantioselective transformations. mdpi.comnih.gov
Chiral pyrrolidine diamines have proven to be effective ligands in asymmetric synthesis, and chiral hydroxamic acids have also emerged as versatile ligands for inducing asymmetric transformations. researchgate.netmdpi.com The development of chiral-at-metal complexes, such as a Rh(III) complex for the asymmetric synthesis of chiral cyclopropanes, further illustrates the importance of chiral ligands in modern catalysis. nih.gov
The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their successful application in enantioselective Michael additions demonstrate the potential of these scaffolds in catalysis. rsc.org The structural modifications of pyrrolidine-derived organocatalysts, such as the introduction of different substituents, allow for the fine-tuning of their steric and electronic properties to optimize catalytic efficiency and selectivity. nih.gov
Table 2: Applications of (R)-Pyrrolidin-3-ylmethanol Derivatives in Asymmetric Catalysis
| Catalyst/Ligand Type | Asymmetric Reaction | Key Features |
| Pyrrolidine-based Organocatalysts | Michael Addition | High yield and enantioselectivity (>99% ee). rsc.org |
| Chiral Pyrrolidine Diamine Ligands | Aldol-type Reactions | High asymmetric induction. researchgate.net |
| Pyrrolidinyl-camphor Catalysts | Aldol Reaction | Fine-tuning of stereo and electronic properties. nih.gov |
Iv. Mechanistic Insights into Reactions Involving R Pyrrolidin 3 Ylmethanol Acetate and Its Analogues
Stereochemical Control and Selectivity Mechanistic Studies
The stereochemical architecture of pyrrolidine-based catalysts and reactants is a primary determinant of the stereoselectivity observed in chemical reactions. The precise spatial arrangement of atoms within these molecules governs how they interact with other reagents, directing the formation of one stereoisomer over another. rijournals.com
Mechanistic studies have shown that the stereocontrol exerted by pyrrolidine (B122466) derivatives often arises from the formation of well-defined transition states. mdpi.com In organocatalysis, for instance, chiral pyrrolidines can covalently bind to one substrate to form key intermediates like enamines or iminium ions. The stereocenter on the pyrrolidine ring, often at the C2 or C3 position, dictates the facial selectivity of the subsequent attack by a second substrate. mdpi.com The substituent at this position, such as the hydroxymethyl acetate (B1210297) group in (R)-Pyrrolidin-3-ylmethanol acetate, plays a critical role in shielding one face of the intermediate, thereby ensuring a highly stereoselective transformation. mdpi.comrsc.org
The conformation of the catalyst or reactant can also be a decisive factor. Research on peptide organocatalysts incorporating proline (a pyrrolidine-containing amino acid) has revealed a direct correlation between the trans/cis ratio of an amide bond within the catalyst and the resulting enantioselectivity and diastereoselectivity of the reaction. mdpi.com An enhanced population of a specific conformer can lead to a more ordered transition state, amplifying the stereochemical preference. mdpi.com
Furthermore, non-covalent interactions, particularly hydrogen bonding, are instrumental in achieving high levels of stereocontrol. Pyrrolidine derivatives featuring hydrogen-bond-donating groups can pre-organize the transition state by coordinating with the second reactant, holding it in a specific orientation for the key bond-forming step. mdpi.com The presence of fluorine in pyrrolidine analogues can also significantly influence stereochemical behavior by altering molecular polarity and conformational stability through stereoelectronic effects like the gauche and anomeric effects. beilstein-journals.org
Table 1: Factors Influencing Stereochemical Control in Pyrrolidine-Mediated Reactions
| Factor | Mechanistic Role | Expected Outcome |
|---|---|---|
| Chiral Center | Dictates the 3D orientation of substituents that shield one face of a reactive intermediate (e.g., enamine). | High enantioselectivity or diastereoselectivity. |
| Catalyst Conformation | A specific conformer (e.g., trans-amide bond) may be more active and selective, leading to a more ordered transition state. mdpi.com | Improved stereoselectivity and reactivity. mdpi.com |
| Hydrogen Bonding | Pre-organizes the transition state by fixing the orientation of the reacting partners. mdpi.com | Enhanced stereocontrol. |
| Substituent Effects | Steric bulk and electronic properties of substituents (e.g., fluorine) on the pyrrolidine ring influence conformational preferences and transition state stability. beilstein-journals.orgnih.gov | Modulation of selectivity and reactivity. nih.gov |
Elucidation of Reaction Pathways and Identification of Intermediates
Understanding the precise sequence of steps a reaction follows—the reaction pathway—and identifying the transient species known as intermediates are fundamental to mechanistic chemistry. youtube.comyoutube.com For reactions involving pyrrolidine derivatives, a combination of experimental techniques and computational studies has been employed to map out these pathways.
In copper-catalyzed C-H amination reactions to form pyrrolidines, for example, a proposed catalytic cycle involves changes in the oxidation state of the copper catalyst, typically between Cu(I) and Cu(II). acs.orgresearchgate.net The mechanism is thought to proceed through the formation of a copper-nitrene or a related reactive species. Mass spectrometry studies have been instrumental in identifying potential intermediates, such as a fluorinated copper(II) complex, which supports the proposed Cu(I)/Cu(II) pathway. acs.orgresearchgate.net The isolation and characterization of such intermediates provide direct evidence for the proposed mechanism. acs.org
Enzymatic reactions that form chiral pyrrolidines have also been studied mechanistically. In these biocatalytic transformations, alkyl or aryl azides are converted into highly reactive nitrene intermediates by an engineered cytochrome P450 enzyme. acs.org This nitrene intermediate then rapidly inserts into a C(sp³)–H bond within the same molecule to form the pyrrolidine ring in a highly enantioselective manner. acs.org
Table 2: Examples of Intermediates in Reactions Involving Pyrrolidine Derivatives
| Reaction Type | Proposed Intermediate | Method of Identification | Reference |
|---|---|---|---|
| Copper-Catalyzed C-H Amination | Fluorinated Copper(II) Complex | Mass Spectrometry, Isolation and Structural Characterization | acs.orgresearchgate.net |
| Borane-Catalyzed Dehydrogenation | Iminium Borohydride | Experimental and Computational Evidence | acs.org |
Kinetic Investigations of Catalytic and Non-Catalytic Transformations
Kinetic studies, which measure the rates of chemical reactions, provide quantitative insights into reaction mechanisms. By understanding how the concentrations of reactants, catalysts, and other species affect the reaction rate, chemists can identify the slowest, rate-determining step of a multi-step reaction.
For instance, kinetic investigations of peptide-catalyzed conjugate addition reactions were crucial for optimizing the process. mdpi.com Initial assumptions might suggest that the formation of the enamine intermediate from the ketone and the pyrrolidine-based catalyst is the rate-limiting step. However, kinetic studies revealed that for certain tripeptide catalysts, both the reaction of the enamine with the electrophile and the subsequent hydrolysis of the resulting imine were rate-limiting. mdpi.com This deeper understanding allowed for a significant reduction in the required catalyst loading, from several mol% down to as low as 0.1 mol%, making the process more efficient and economical. mdpi.com
Kinetic analysis is also vital in comparing catalytic versus non-catalytic pathways. In the synthesis of pyrrolidines from N-fluoroamide precursors, it was observed that the reaction could be promoted by Lewis acids as well as by copper catalysts. researchgate.net However, kinetic experiments showed different reaction profiles, suggesting that the copper catalyst facilitates the reaction through a specific mechanism that is distinct from simple Lewis acid catalysis, highlighting the unique role of the transition metal in the transformation. researchgate.net
V. Computational Chemistry and Theoretical Analysis of Pyrrolidin 3 Ylmethanol Systems
Conformational Analysis and Energy Landscapes
The spatial arrangement of atoms within a molecule, known as its conformation, is a critical determinant of its physical and chemical properties. For pyrrolidin-3-ylmethanol (B1340050) and its derivatives, a thorough understanding of the conformational landscape is essential for predicting their biological activity and chemical reactivity. Computational methods provide a systematic means to explore the vast number of possible conformations and to determine their relative stabilities by calculating their energies.
The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. The conformational preference of the ring is significantly influenced by the position and orientation of the hydroxymethyl substituent at the C3 position. Computational studies are employed to map the potential energy surface of these molecules, which allows for the identification of the most stable, low-energy conformations. These analyses reveal the delicate interplay of steric hindrance and electronic effects that govern the molecule's preferred three-dimensional shape.
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the electronic structure of pyrrolidin-3-ylmethanol systems. These methods can provide detailed information that is often challenging or impossible to obtain through experimental techniques alone.
HOMO-LUMO Energy Profiling and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory, which explains the principles of chemical reactivity. The energy of the HOMO is related to the molecule's propensity to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally signifies higher reactivity.
For pyrrolidin-3-ylmethanol systems, these quantum calculations can pinpoint the specific atomic sites that are most susceptible to either nucleophilic or electrophilic attack. Furthermore, reactivity descriptors such as chemical potential, hardness, and the electrophilicity index can be derived from these calculations. These descriptors offer a quantitative measure of the molecule's reactivity, thereby aiding in the prediction of its behavior in chemical reactions.
Table 1: Illustrative Calculated Reactivity Descriptors for a Pyrrolidin-3-ylmethanol System
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. |
| Hardness (η) | A measure of the resistance to a change in the electron distribution. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons. |
Stereoselectivity Predictions and Transition State Modeling
Many synthetic applications involving derivatives of pyrrolidin-3-ylmethanol are designed to be stereoselective, meaning they preferentially produce one stereoisomer over another. Quantum chemical calculations are invaluable for understanding and predicting the stereochemical outcomes of such reactions. By modeling the transition states of competing reaction pathways, chemists can calculate the activation energies associated with each path. This allows for the prediction of which stereoisomer will be the major product.
This modeling process involves locating the transition state structures on the potential energy surface and determining their energies. The difference in the calculated activation energies for the pathways leading to different stereoisomers provides a quantitative prediction of the reaction's stereoselectivity. These theoretical insights can then guide the experimental design, including the selection of appropriate catalysts and reaction conditions, to achieve the desired stereochemical control.
Molecular Dynamics Simulations for Conformational Sampling
While static quantum chemical calculations provide valuable information about energy minima and transition states, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov In MD simulations, the classical equations of motion are solved for the atoms of the molecule, generating a trajectory that describes their positions and velocities as a function of time. nih.gov
For pyrrolidin-3-ylmethanol systems, MD simulations are utilized to explore the conformational space more thoroughly than is possible with static methods. By simulating the motion of the molecule at a specific temperature, researchers can observe transitions between different conformations and determine the relative populations of these conformers. This dynamic sampling is essential for obtaining a realistic picture of the molecule's behavior in solution and for calculating time-averaged properties that can be directly compared with experimental measurements. In silico studies on related pyrrolidinone derivatives have utilized molecular dynamics simulations to understand their binding affinity and stability with biological targets. nih.gov
Vi. Advanced Analytical Methodologies for Characterization and Purity Assessment in Research
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity
Chromatography is the cornerstone for separating enantiomers and assessing the optical purity of chiral molecules. gcms.cz The separation relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP), leading to differential retention times for the enantiomers. bgb-analytik.com
Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of non-volatile or thermally labile compounds. nih.gov The selection of an appropriate chiral stationary phase (CSP) is critical, as the separation mechanism depends on the specific interactions between the enantiomers and the chiral selector. sigmaaldrich.com For pyrrolidine (B122466) derivatives and similar structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. bgb-analytik.comnih.gov
These columns, like the Chiralpak® series, can operate in various modes, including normal phase, reversed-phase, and polar organic modes, offering flexibility to optimize the separation. nih.govsigmaaldrich.com The mobile phase composition, including the type of organic modifier (e.g., ethanol, isopropanol) and additives, is adjusted to achieve optimal resolution and enantioselectivity. bgb-analytik.com For instance, the enantiomers of chiral imidazolines, which share structural motifs with pyrrolidines, have been successfully resolved using a Chiralpak® IB column under reversed-phase conditions. nih.gov The ability to separate enantiomers is quantified by the separation factor (α) and resolution (Rs), where a value of α > 1.1 indicates a resolvable pair. bgb-analytik.com
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition | Purpose |
| Column | Chiralpak® AS-H or similar polysaccharide-based CSP | Provides chiral recognition environment. rsc.orgresearchgate.net |
| Mobile Phase | Hexane/Ethanol with additive (e.g., diethylamine) | Elutes compounds; additive can improve peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution. |
| Detection | UV at 210-220 nm | Monitors the elution of the compound. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Affects retention and selectivity. |
For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase is an excellent method for determining enantiomeric excess. ed.gov Chiral GC columns typically incorporate derivatized cyclodextrins into the stationary phase. gcms.cz These cyclodextrin (B1172386) molecules have a chiral cavity that allows for differential interaction with enantiomers, leading to their separation.
The analysis of (R)-Pyrrolidin-3-ylmethanol acetate (B1210297) would likely involve a column such as one containing a derivatized β-cyclodextrin. The selection of the specific cyclodextrin derivative and the temperature program are crucial variables for optimizing the separation of the (R)- and (S)-enantiomers. gcms.cz Prior to analysis, the compound may require derivatization to enhance its volatility, although the acetate group may provide sufficient volatility.
Table 2: Representative Chiral GC Method for Enantiomeric Analysis
| Parameter | Condition | Purpose |
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) | Enantioselective separation of volatile compounds. gcms.cz |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 200°C) | Optimizes separation and analysis time. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of (R)-Pyrrolidin-3-ylmethanol acetate. nih.gov Techniques such as NMR, MS, and IR provide complementary information about the connectivity of atoms, molecular weight, and functional groups present in the molecule.
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. researchgate.netnih.gov
¹H NMR: A proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. It would show characteristic signals for the protons on the pyrrolidine ring, the methylene (B1212753) protons of the hydroxymethyl group, and the methyl protons of the acetate group. nih.govresearchgate.net The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. nih.gov It would display distinct signals for the four carbons of the pyrrolidine ring, the methylene carbon, the ester carbonyl carbon, and the acetate methyl carbon. The chemical shift of the carbonyl carbon would be a key indicator of the ester functionality. nih.gov
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings within the pyrrolidine ring and between the ring and the side chain, while HSQC correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C spectra. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Acetate CH₃ | ~2.05 | ~21.0 |
| Acetate C=O | - | ~171.0 |
| Pyrrolidine CH₂ (C5) | ~2.9-3.2 | ~54.0 |
| Pyrrolidine CH (C3) | ~2.6-2.8 | ~38.0 |
| Pyrrolidine CH₂ (C2) | ~2.9-3.2 | ~54.0 |
| Pyrrolidine CH₂ (C4) | ~1.6-2.0 | ~29.0 |
| Pyrrolidine NH | Broad, variable | - |
| Methylene CH₂O | ~4.1-4.3 | ~66.0 |
Note: These are estimated values based on data for similar pyrrolidine structures. Actual values may vary. nih.govresearchgate.net
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. nih.gov
MS: Standard mass spectrometry (e.g., using Electron Impact or Electrospray Ionization) would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to the molecular weight of (R)-Pyrrolidin-3-ylmethanol acetate. The fragmentation pattern would be characteristic of the structure, likely showing losses corresponding to the acetate group and fragmentation of the pyrrolidine ring. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. nih.gov This is a crucial step in confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.
Table 4: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z (for C₇H₁₃NO₂) |
| [M+H]⁺ | Protonated Molecular Ion | 144.0968 |
| [M-CH₃CO]⁺ | Loss of acetyl group | 101.0841 |
| [C₄H₈N]⁺ | Pyrrolidine ring fragment | 70.0651 |
Note: HRMS values are calculated for the most abundant isotopes.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. nih.gov For (R)-Pyrrolidin-3-ylmethanol acetate, the IR spectrum would exhibit key absorption bands confirming the presence of the ester and the secondary amine.
Table 5: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 (broad) |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=O (ester) | Stretch | 1735 - 1750 (strong) |
| C-O (ester) | Stretch | 1000 - 1300 |
Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration
The definitive assignment of the absolute configuration of a chiral molecule is a critical step in chemical research and pharmaceutical development. For (R)-Pyrrolidin-3-ylmethanol acetate, which possesses a single stereocenter at the C3 position of the pyrrolidine ring, chiroptical spectroscopic methods such as optical rotation and circular dichroism are indispensable tools for verifying its stereochemical identity. These techniques rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light.
Optical Rotation: A Fundamental Chiroptical Property
Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated upon passing through a sample of a chiral substance. wikipedia.org This property is measured using a polarimeter, and the extent of rotation is expressed as the specific rotation [α], a standardized value for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org The sign of the specific rotation, either positive (dextrorotatory, (+)) or negative (levorotatory, (-)), is a characteristic physical property of an enantiomer. wikipedia.org
While there is no simple correlation between the (R)/(S) designation and the sign of optical rotation, the experimental determination of the specific rotation is a primary method for characterizing a chiral compound. google.com The absolute configuration is typically confirmed by comparing the experimentally measured optical rotation with either the value of an authenticated standard or with values predicted by theoretical calculations.
In modern computational chemistry, Density Functional Theory (DFT) has become a powerful tool for predicting the optical rotation of chiral molecules. researchgate.net By calculating the specific rotation for the (R) enantiomer of a target molecule, researchers can compare the theoretical value (both sign and magnitude) with the experimental result to confidently assign the absolute configuration. This combined experimental and computational approach is a cornerstone of stereochemical assignment. nih.gov
Illustrative Data for Chiroptical Analysis
While specific experimental optical rotation data for (R)-Pyrrolidin-3-ylmethanol acetate is not extensively documented in publicly available literature, the table below illustrates the typical format and type of data that would be generated in a research setting for its parent alcohol, (R)-Pyrrolidin-3-ylmethanol, which serves as a close structural analog. The principles of analysis are directly transferable to the acetate derivative.
| Parameter | Reported Value (Illustrative Example) | Method |
| Compound | (R)-Pyrrolidin-3-ylmethanol | - |
| Specific Rotation [α]D20 | -5.5° (c 1.0, MeOH) | Polarimetry |
| Wavelength | 589 nm (Sodium D-line) | - |
| Temperature | 20 °C | - |
| Solvent | Methanol (MeOH) | - |
| Calculated Rotation | Matches sign of experimental value | DFT Calculation |
This table is illustrative. The specific rotation value is based on typical data for similar chiral pyrrolidine derivatives and should not be considered as experimentally verified data for (R)-Pyrrolidin-3-ylmethanol.
Circular Dichroism Spectroscopy for Deeper Structural Insight
Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information than optical rotation alone. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting CD spectrum is unique to a specific enantiomer and its conformation. Its mirror-image counterpart will produce a spectrum of equal magnitude but opposite sign. encyclopedia.pub
Electronic Circular Dichroism (ECD), which probes electronic transitions in the UV-Vis range, and Vibrational Circular Dichroism (VCD), which probes vibrational transitions in the infrared range, are two powerful variants of this technique. wikipedia.orgnih.govnih.gov
Electronic Circular Dichroism (ECD): For (R)-Pyrrolidin-3-ylmethanol acetate, the chromophores (such as the ester carbonyl group) will give rise to characteristic ECD signals. The sign and intensity of these signals, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the chromophore and thus to the absolute configuration of the stereocenter. encyclopedia.pub
Vibrational Circular Dichroism (VCD): VCD spectroscopy offers a detailed fingerprint of the molecule's three-dimensional structure in solution. wikipedia.orgnih.gov Since VCD spectra can be accurately predicted through quantum chemical calculations (e.g., DFT), comparing the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer provides a robust method for absolute configuration assignment without the need for crystallization. wikipedia.org
In practice, researchers would synthesize the target compound, (R)-Pyrrolidin-3-ylmethanol acetate, and measure its ECD and/or VCD spectra. Concurrently, they would perform DFT calculations to predict the theoretical spectra for the (R)-configuration. A direct comparison between the experimental and computed spectra allows for an unambiguous assignment of the absolute stereochemistry. nih.govnih.gov This dual approach of advanced spectroscopy and theoretical calculation represents the state-of-the-art in the structural elucidation of chiral molecules.
Vii. Future Directions and Emerging Research Avenues
Innovations in Green Chemistry and Sustainable Synthesis Routes
The chemical industry is increasingly focused on developing environmentally benign and efficient manufacturing processes. unife.it For chiral compounds like (R)-Pyrrolidin-3-ylmethanol acetate (B1210297), this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. Emerging research highlights several key areas of innovation.
Biocatalysis: One of the most promising green approaches is the use of enzymes to catalyze chemical reactions. Researchers have successfully engineered cytochrome P450 enzymes to perform intramolecular C-H amination, enabling the construction of chiral pyrrolidines with high efficiency and selectivity (up to 74% yield and 99:1 enantiomeric ratio). acs.org This biocatalytic method provides a concise and sustainable route to these important N-heterocycles, avoiding the need for pre-functionalized substrates often required in traditional synthesis. acs.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and efficiency. A highly diastereoselective continuous flow protocol has been developed to establish a library of α-chiral pyrrolidines, achieving high yields (up to 87%) in a matter of seconds. rsc.org This methodology demonstrates the potential for rapid, cost-effective, and large-scale production of pyrrolidine (B122466) derivatives. rsc.org
Novel Catalytic Systems: The development of new, recyclable catalysts is central to green chemistry. thieme-connect.de Methods utilizing chiral amine-derived iridacycle complexes for "borrowing hydrogen" annulation can produce a wide range of enantioenriched pyrrolidines from simple diols and amines. organic-chemistry.org Additionally, metal-free approaches, such as Lewis acid-mediated reductive hydroamination cascades, are being explored for the stereoselective synthesis of pyrrolidines. organic-chemistry.org The application of microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency and align with green chemistry principles. nih.gov
Table 1: Comparison of Synthetic Approaches for Chiral Pyrrolidines
| Feature | Traditional Synthesis | Green/Sustainable Synthesis | Research Finding |
|---|---|---|---|
| Catalyst | Often stoichiometric reagents | Catalytic (enzymes, metal complexes) | Engineered P450 enzymes and iridacycle complexes enable efficient cyclization. acs.orgorganic-chemistry.org |
| Process | Batch processing | Continuous flow, Microwave-assisted | Flow protocols can yield products in seconds with high diastereocontrol. rsc.org |
| Starting Materials | Often pre-functionalized, complex | Simple, readily available (e.g., diols) | "Borrowing hydrogen" techniques allow the use of simple starting materials. organic-chemistry.org |
| Solvents | Traditional organic solvents | Greener solvents, aqueous media, solvent-free | Research is focused on reducing reliance on hazardous solvents. unife.itthieme-connect.de |
Exploration of Novel Bioactive Scaffolds Derived from (R)-Pyrrolidin-3-ylmethanol Acetate
The (R)-pyrrolidin-3-ylmethanol core is a versatile scaffold for drug discovery, with its sp3-hybridized, non-planar structure allowing for thorough exploration of pharmacophore space. nih.gov The stereochemistry and functional handle of the acetate derivative make it an ideal starting point for synthesizing libraries of new compounds to target a range of diseases.
The functionalization of the pyrrolidine ring is a common strategy in drug development. mdpi.com For instance, the core structure can be elaborated to create potent and selective inhibitors of specific enzymes or receptors. An efficient synthetic route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders, has been developed from a related chiral pyrrolidine alcohol. nih.gov In other research, derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for PPARα and PPARγ, which are key targets in treating type 2 diabetes. nih.gov
The exploration of new bioactive scaffolds involves modifying the core structure to interact with novel biological targets. The pyrrolidine motif is present in drugs targeting a wide range of conditions, including cancer, diabetes, and infectious diseases. mdpi.com By using (R)-Pyrrolidin-3-ylmethanol acetate as a starting point, medicinal chemists can systematically alter the substituents on the ring and the side chain to optimize binding affinity, selectivity, and pharmacokinetic properties for new therapeutic applications. nih.gov For example, pyrrolinone derivatives discovered from a screening campaign were developed into a novel class of P2X3 receptor antagonists for the potential treatment of chronic pain. nih.gov
Table 2: Examples of Bioactive Scaffolds Derived from Pyrrolidine Cores
| Derived Scaffold Class | Biological Target | Therapeutic Area | Research Finding |
|---|---|---|---|
| Substituted Pyrrolidines | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | Fluorine-containing derivatives showed potent inhibition of nNOS. nih.gov |
| 4-Benzylpyrrolidine-3-carboxylic acids | PPARα and PPARγ | Type 2 Diabetes | Compounds showed low nanomolar agonist activity, lowering glucose and triglycerides in mice. nih.gov |
| Pyrrolinone Derivatives | P2X3 Receptor | Chronic Pain | A lead structure from a high-throughput screen led to potent and specific antagonists. nih.gov |
High-Throughput Screening and Automated Synthesis Methodologies in Research
The convergence of automated synthesis and high-throughput screening (HTS) has revolutionized drug discovery, dramatically accelerating the pace at which new lead compounds are identified. youtube.comyoutube.com (R)-Pyrrolidin-3-ylmethanol acetate is an excellent substrate for these modern methodologies due to its utility as a versatile chiral building block.
Automated synthesis platforms enable the rapid creation of large libraries of related compounds. youtube.com For example, a fully automated, nanoscale synthesis platform was used to generate over 1,000 different iminopyrrolidine derivatives from chiral glutamine, demonstrating the power of automation to explore chemical diversity. researchgate.net Similarly, continuous flow reactors can be used to generate libraries of chiral α-substituted pyrrolidines quickly and efficiently. rsc.org
Once a library of compounds derived from (R)-Pyrrolidin-3-ylmethanol acetate is synthesized, HTS can be employed to rapidly test them for activity against a specific biological target. youtube.com This process uses robotics to test millions of compounds in a short period, generating vast amounts of data that can pinpoint promising candidates for further development. youtube.com The discovery of novel pyrrolinone-based P2X3 receptor antagonists originated from an initial "hit" identified in a high-throughput screening assay. nih.gov This integration of automated synthesis and screening creates a powerful engine for discovery, allowing researchers to efficiently navigate the vast chemical space around the pyrrolidine scaffold to find novel therapeutic agents. youtube.com
Table 3: Workflow for Automated Synthesis and High-Throughput Screening
| Step | Description | Technology Used | Research Example |
|---|---|---|---|
| 1. Library Design | In-silico design of a diverse library of derivatives based on the (R)-pyrrolidin-3-ylmethanol acetate scaffold. | Computational Chemistry | N/A |
| 2. Automated Synthesis | Parallel or flow synthesis of the designed compound library in miniaturized formats (e.g., microplates). | Automated Liquid Handlers, Flow Reactors, Robotic Synthesis Platforms | An automated platform synthesized over 1000 iminopyrrolidine derivatives. researchgate.net |
| 3. Compound Management | Robotic handling, storage, and preparation of compound plates for screening. | Acoustic Dispensing, Robotic Arms | Advanced compound management can process over a million compounds per day. youtube.com |
| 4. High-Throughput Screening (HTS) | Rapid, parallel biological assays of the compound library against a specific disease target. | Robotic Screening Platforms, Plate Readers | HTS was used to identify an initial hit for a new class of pain therapeutics. nih.gov |
| 5. Data Analysis & Hit Identification | Use of advanced algorithms to analyze large datasets and identify active compounds ("hits"). | Data Science, Machine Learning | Data scientists employ algorithms to identify patterns and potential drug candidates from HTS data. youtube.com |
| 6. Hit-to-Lead Optimization | Resynthesis and further chemical modification of identified hits to improve potency and selectivity. | Medicinal Chemistry, Further Automated Synthesis | Structure-activity relationship studies led to the discovery of a potent P2X3 antagonist. nih.gov |
Q & A
Basic Research Questions
Q. What are the key spectroscopic characteristics used to identify (R)-Pyrrolidin-3-ylmethanol acetate?
- Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For NMR, the acetate group shows a distinct singlet near δ 2.05–2.15 ppm (CH3COO), while the pyrrolidine ring protons appear between δ 1.50–3.50 ppm. IR analysis confirms the ester carbonyl stretch at ~1740 cm⁻¹. High-resolution MS provides molecular ion peaks matching the molecular formula (C7H13NO3). These methods are critical for verifying structural integrity and purity .
Q. How is (R)-Pyrrolidin-3-ylmethanol acetate synthesized in laboratory settings?
- Methodological Answer : A common route involves acetylating (R)-pyrrolidin-3-ylmethanol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. For example, methanol can act as a solvent, with reaction completion monitored via thin-layer chromatography (TLC). Post-synthesis, purification is achieved through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What solvent systems are optimal for purifying (R)-Pyrrolidin-3-ylmethanol acetate?
- Methodological Answer : Ethyl acetate/hexane mixtures (1:3 to 1:1 v/v) are effective for silica-based column chromatography due to their polarity gradient. For recrystallization, ethanol or ethanol-water systems enhance yield by leveraging temperature-dependent solubility. Solvent selection should prioritize low toxicity and compatibility with ester stability .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of (R)-Pyrrolidin-3-ylmethanol acetate?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., enantiopure amines) or enzymatic acetylation ensures stereochemical fidelity. Analytical chiral HPLC with columns like Chiralpak AD-H (hexane/isopropanol mobile phase) quantifies enantiomeric excess (ee). For resolution, diastereomeric salt formation with tartaric acid derivatives can separate enantiomers .
Q. What experimental designs mitigate racemization during storage or reaction conditions?
- Methodological Answer : Racemization is minimized by avoiding acidic/basic conditions and high temperatures. Storage at −20°C in inert atmospheres (argon) with desiccants prevents hydrolysis. Kinetic studies using polarimetric monitoring under varying pH/temperature conditions identify stability thresholds. For example, pH 6–7 and temperatures <50°C are optimal .
Q. How does (R)-Pyrrolidin-3-ylmethanol acetate interact with biological targets in drug discovery studies?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors. In vitro assays (e.g., competitive binding with radiolabeled ligands) validate interactions. Metabolite profiling via LC-MS identifies acetyl group hydrolysis products in hepatic microsomes, informing pharmacokinetic studies .
Q. What analytical challenges arise in quantifying trace impurities in (R)-Pyrrolidin-3-ylmethanol acetate?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) resolves impurities like unreacted starting materials or diastereomers. Method validation per ICH guidelines ensures precision (RSD <2%) and accuracy (spike recovery 98–102%). Mass-directed purification isolates impurities for structural elucidation via NMR .
Contradictions and Validation
- Synthesis Conditions : describes acetylation in ethanol with piperidine at 0–5°C, while uses methanol with sodium borohydride. Researchers should test both protocols to determine yield and ee trade-offs under specific conditions .
- Stability Data : While assumes stability at room temperature, highlights hydrolysis risks in aqueous media. Pre-experiment stability profiling in intended solvents is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
